molecular formula C11H11NO2S B13253292 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine

2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine

Cat. No.: B13253292
M. Wt: 221.28 g/mol
InChI Key: RCSTXCCCJWNLSX-UHFFFAOYSA-N
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Description

2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine is a high-purity chemical reagent designed for research applications. This compound features a distinctive biheteroaromatic structure, integrating both furan and thiophene rings, a motif recognized in medicinal chemistry for its potential to yield diverse biological activities . The molecular scaffold is similar to those used in the development of novel compounds investigated for their antibacterial and anticancer properties . Specifically, heterocyclic cores combining furan and thiophene have been synthesized and shown to exhibit potent activity against human pathogenic bacteria such as Streptococcus pyogenes and Pseudomonas aeruginosa , as well as cytotoxic effects against cancerous cell lines like MCF-7 (breast cancer) . Furthermore, the terminal ethan-1-amine moiety increases molecular versatility, making it a suitable building block for further chemical derivatization or for use in structure-activity relationship (SAR) studies. Researchers can employ this compound as a key intermediate in multi-component reactions or post-cyclization modifications to develop new chemical entities for pharmacological screening . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

[5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone

InChI

InChI=1S/C11H11NO2S/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8/h1-2,4,6-7H,3,5,12H2

InChI Key

RCSTXCCCJWNLSX-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)C2=CC=C(S2)CCN

Origin of Product

United States

Preparation Methods

Coupling of Thiophene and Furan Derivatives

The core synthetic challenge is the selective attachment of the furan-3-carbonyl group at the 5-position of thiophene. Literature suggests that this is often achieved by:

  • Starting from 5-bromothiophene-2-carboxylic acid or 5-substituted thiophene derivatives
  • Using cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling to attach the furan ring bearing a carbonyl group at the 3-position

For example, Suzuki-Miyaura cross-coupling of methyl 5-bromofuran-2-carboxylate with phenyl boronic acid followed by hydrolysis has been used to prepare related furan-2-carboxylic acids, which can be adapted to furan-3-carbonyl derivatives.

Introduction of Ethan-1-amine Side Chain

The ethan-1-amine group at the 2-position of thiophene is typically introduced via:

  • Amination of a 2-substituted thiophene precursor, such as 2-bromo- or 2-chlorothiophene derivatives
  • Alternatively, reductive amination or nucleophilic substitution on 2-acetylthiophene derivatives

A common approach involves the condensation of 2-acetylthiophene with amines under acidic conditions, often using paraformaldehyde and dimethylamine hydrochloride in refluxing solvents such as ethanol or isopropanol with hydrochloric acid to form aminoketone intermediates.

Condensation and Amidation Reactions

Amidation reactions between carboxylic acid derivatives (or activated esters) of furan-3-carboxylic acid and aminoethyl thiophene intermediates are used to form the ketone linkage connecting the furan and thiophene rings.

Detailed Preparation Methods

Synthesis of 5-(Furan-3-carbonyl)thiophene Intermediate

Step Reagents & Conditions Yield (%) Notes
Suzuki-Miyaura cross-coupling Methyl 5-bromofuran-2-carboxylate + phenyl boronic acid, Pd catalyst, base, aqueous-organic solvent ~70-85% Followed by hydrolysis to free acid
Negishi coupling Zinc salt of thiophene + aryl bromide, Pd catalyst, inert atmosphere Moderate yields Used for substituted thiophene derivatives

Preparation of 2-(Ethan-1-amine)thiophene Intermediate

Entry Starting Material Reagents Conditions Yield (%) Reference
1 2-Acetylthiophene Dimethylamine hydrochloride, paraformaldehyde, HCl Reflux in isopropanol or ethanol, 6-8 h 73-94%
2 2-Bromo- or 2-chlorothiophene Ethanolamine or aminoethyl derivatives Nucleophilic substitution, reflux Moderate General synthetic practice

Example procedure:
A mixture of 2-acetylthiophene (100 g, 0.79 mol), dimethylamine hydrochloride (84.3 g, 1.03 mol), paraformaldehyde (31.4 g, 0.35 mol), and concentrated hydrochloric acid in ethanol was refluxed for 8 hours. After cooling, the product was isolated by filtration and washing to yield 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride with an 80% yield.

Final Coupling to Form 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine

The final step involves condensation between the 5-(furan-3-carbonyl)thiophene intermediate and the ethan-1-amine substituent at the 2-position. This is typically done via:

  • Amidation using activated carboxylic acid derivatives (acid chlorides or esters)
  • Coupling reagents such as carbodiimides (e.g., EDC, DCC) or peptide coupling protocols
Step Reagents Conditions Yield (%) Notes
Amidation 5-(Furan-3-carbonyl)thiophene acid chloride + 2-(ethan-1-amine)thiophene Room temperature or slight heating, inert atmosphere Variable, typically 60-85% Purification by chromatography or recrystallization

Analytical and Purification Techniques

  • Purification is generally achieved by recrystallization or column chromatography.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination.
  • Yields and purity are optimized by controlling reaction time, temperature, and stoichiometry.

Summary Table of Preparation Routes

Synthetic Stage Key Reagents Reaction Type Typical Conditions Yield Range References
Furan-3-carbonyl thiophene intermediate Brominated thiophene, furan carboxylate, Pd catalyst Suzuki-Miyaura cross-coupling Aqueous-organic solvents, base, reflux 70-85%
Amination of 2-acetylthiophene Dimethylamine hydrochloride, paraformaldehyde, HCl Mannich-type condensation Reflux in ethanol or isopropanol, 6-8 h 73-94%
Amidation coupling Acid chloride of furan-thiophene + ethan-1-amine thiophene Amidation with coupling reagents Room temp or mild heating 60-85%

Research Findings and Optimization Notes

  • Reaction yields are sensitive to solvent choice; ethanol and isopropanol are preferred for aminated intermediates.
  • Cross-coupling reactions require careful control of palladium catalyst loading and base to maximize coupling efficiency and minimize side products.
  • Amidation steps benefit from using activated acid derivatives and inert atmosphere to prevent hydrolysis and side reactions.
  • Purification steps are crucial for removing palladium residues and unreacted starting materials, enhancing compound purity for research use.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethanamine derivatives containing thiophene rings and diverse substituents. Key comparison points include substituent effects, molecular properties, and biological activities.

Structural and Electronic Comparisons

Table 1: Substituent Effects on Thiophene-Based Ethanamine Derivatives
Compound Name Substituent on Thiophene Electronic Effect Molecular Weight (g/mol) Key References
2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine Furan-3-carbonyl Electron-withdrawing (conjugation) ~217.26 -
2-(5-Chlorothiophen-2-yl)ethan-1-amine Chloro Electron-withdrawing (inductive) 161.65
1-(5-Phenylthiophen-2-yl)ethan-1-amine Phenyl Electron-donating (resonance) 203.30
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives 4-Fluorophenyl, thiadiazole Electron-withdrawing (inductive) Varies
2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine 2-Methylthiazole Electron-withdrawing/steric effects -

Key Observations :

  • The furan carbonyl in the target compound provides conjugation-driven electron withdrawal, distinct from inductive effects of chloro () or fluorophenyl groups ().
  • Phenyl-substituted analogs (e.g., ) exhibit increased lipophilicity due to aromatic bulk, whereas heterocyclic substituents (e.g., thiazole in ) may enhance binding specificity in biological systems.

Key Observations :

  • The fluorophenyl-thiadiazole derivatives () demonstrate selective anticancer activity against breast cancer cells (MCF7), highlighting the role of electron-withdrawing substituents in bioactivity.
  • While the target compound’s biological data are unavailable, its furan carbonyl group may similarly modulate interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or π-stacking.

Biological Activity

2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine, also known by its CAS number 1822785-89-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.

The molecular formula of this compound is C11_{11}H12_{12}BrNO2_2S, with a molecular weight of approximately 302.19 g/mol. The compound is typically encountered as a hydrobromide salt, which enhances its solubility in biological systems.

Synthesis

The synthesis of this compound involves several steps, often starting from commercially available furan and thiophene derivatives. The reaction conditions typically include the use of coupling agents and solvents that facilitate the formation of the carbon-nitrogen bond essential for the amine structure.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, furan and thiophene derivatives have shown significant cytotoxicity against various cancer cell lines:

Compound TypeCell LineIC50_{50} (μM)
Thiophene DerivativesMDA-MB-231 (Breast Cancer)6.59 - 12.51
Furan Derivatives4T1 (Breast Cancer)13.23 - 213.7

These values indicate that compounds bearing thiophene and furan moieties can exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapeutics .

The mechanism by which these compounds exert their anticancer effects often involves the activation of hypoxia-inducible factors (HIFs). Specifically, derivatives like this compound may inhibit prolyl hydroxylase domain-containing proteins, thereby stabilizing HIFs under normoxic conditions. This stabilization leads to the transcriptional activation of genes involved in angiogenesis and cell survival during hypoxic stress .

Antibacterial Activity

In addition to anticancer properties, preliminary studies suggest that compounds related to this compound may exhibit antibacterial activity. For example, certain thiophene derivatives have been tested against Gram-positive bacteria with promising results:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15 - 20
Bacillus subtilis18 - 22

These findings suggest a potential role for this compound in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies

A notable study evaluated a series of furan and thiophene derivatives for their ability to activate HIF pathways in cancer cells. The results indicated that specific substitutions on the thiophene ring significantly enhanced the compounds' efficacy in promoting HIF activity and subsequent cellular responses to hypoxia .

Another research effort focused on synthesizing various analogs of furan-thiophene compounds to assess their structure–activity relationship (SAR). The study found that modifications at specific positions on the rings could dramatically influence both anticancer and antibacterial activities, emphasizing the importance of chemical structure in determining biological outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine, and how can reaction conditions be optimized?

  • Methodology : Utilize transition metal-catalyzed cross-coupling reactions, such as ruthenium-catalyzed alkylation, to functionalize the thiophene ring. For example, catalytic systems involving Ru complexes (e.g., [RuCl₂(p-cymene)]₂) enable selective C–H bond activation at the thiophene moiety . Optimize solvent polarity (e.g., DMF or THF), temperature (80–120°C), and ligand ratios to enhance yield. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended .

Q. How can NMR spectroscopy and HRMS be employed to confirm the structure of this compound?

  • Methodology : Acquire ¹H and ¹³C NMR spectra in deuterated chloroform (CDCl₃) or DMSO-d₆. Key signals include:

  • Thiophene protons: δ 6.8–7.3 ppm (multiplet for substituted thiophene).
  • Ethanamine backbone: δ 2.5–3.5 ppm (triplet/triplet splitting for –CH₂–NH₂).
  • Furan carbonyl: δ 160–170 ppm (¹³C). HRMS (ESI+) should match the theoretical [M+H]⁺ with <5 ppm error, as demonstrated for analogous thiophene-ethylamine derivatives .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

  • Methodology : Use slow evaporation from a saturated solution in a mixed solvent system (e.g., dichloromethane/methanol). For structural refinement, employ SHELXL (v.2018/3) with Olex2 GUI to resolve disorder in the furan-thiophene linkage. Validate via R-factor convergence (<0.05) and Fo/Fc maps .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution. Software like Gaussian 16 or ORCA can model π-conjugation between the furan and thiophene rings, revealing potential reactivity at the carbonyl group. Solvent effects (PCM model) refine dipole moment predictions .

Q. What catalytic strategies enable regioselective functionalization of the furan-thiophene backbone?

  • Methodology : Employ Pd-catalyzed Suzuki-Miyaura coupling for aryl boronic acid additions at the thiophene C5 position. Use Pd(OAc)₂/XPhos (2 mol%) in toluene/water (3:1) at 100°C. Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .

Q. How can data contradictions in crystallographic and spectroscopic analyses be resolved?

  • Methodology : For discrepancies in bond lengths (e.g., C–O vs. C–S distances), cross-validate using:

  • XRD : Mercury software (v.4.3) to analyze packing effects and hydrogen bonding .
  • IR Spectroscopy : Confirm carbonyl stretching (1680–1720 cm⁻¹) and amine N–H bending (1550–1650 cm⁻¹).
  • TGA/DSC : Assess thermal stability to rule out polymorphic transitions affecting XRD data .

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